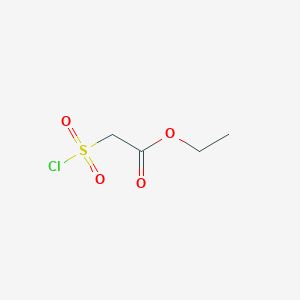

Ethyl 2-(chlorosulfonyl)acetate

描述

The exact mass of the compound Ethyl (chlorosulfonyl)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

ethyl 2-chlorosulfonylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO4S/c1-2-9-4(6)3-10(5,7)8/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWCZKKQRUBQFIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40481258 | |

| Record name | ethyl (chlorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55896-93-0 | |

| Record name | ethyl (chlorosulfonyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40481258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 2-(chlorosulfonyl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ethyl 2-(chlorosulfonyl)acetate CAS number 55896-93-0 properties

An In-depth Technical Guide to Ethyl 2-(chlorosulfonyl)acetate

Topic: this compound CAS Number: 55896-93-0

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the physicochemical properties, synthesis, reactivity, and key applications of this compound, a versatile reagent in modern organic synthesis.

Physicochemical Properties

This compound is a colorless liquid with a molecular formula of C4H7ClO4S.[1][2] It is sensitive to moisture and should be stored under an inert atmosphere at 2-8°C.[1][3] Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 55896-93-0 | [1] |

| Molecular Formula | C₄H₇ClO₄S | [1][2] |

| Molecular Weight | 186.61 g/mol | [1][4] |

| Melting Point | 16.2 °C (lit.) | [1][5] |

| Boiling Point | 117-118 °C (lit.) | [1][5] |

| Density | 1.049 g/mL at 25 °C (lit.) | [1][5] |

| Refractive Index (n20/D) | 1.371 (lit.) | [1] |

| Vapor Pressure | 11.4 mm Hg (20 °C) | [1][5] |

| Flash Point | 104 °F | [1] |

| Solubility | Benzene, Chloroform | [1] |

| Physical Form | Liquid | [3] |

| Storage Temperature | 2-8°C, Inert atmosphere | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through multiple routes. The most commonly cited methods start from either ethyl bromoacetate or chlorosulfonyl acetyl chloride.

References

Ethyl 2-(chlorosulfonyl)acetate molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on Ethyl 2-(chlorosulfonyl)acetate, a reactive chemical intermediate significant in organic synthesis, particularly for introducing the ethyl acetatesulfonyl chloride moiety. Its applications are prominent in the development of novel pharmaceutical compounds and other specialty chemicals.

Chemical Properties

The fundamental chemical identifiers for this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and regulatory documentation.

| Identifier | Value | Citations |

| Molecular Formula | C4H7ClO4S | [1][2][3][4] |

| Molecular Weight | 186.61 g/mol | [1][2][3][4] |

| CAS Number | 55896-93-0 | [1][2][5] |

Structural and Elemental Composition

The molecular structure of this compound consists of a central ethyl acetate core functionalized with a chlorosulfonyl group. The relationship between the compound and its constituent elements is visualized below.

Caption: Elemental composition of this compound.

This document is intended for technical audiences and assumes familiarity with chemical principles. No experimental protocols were cited in the provided context.

References

Physical and chemical properties of ethyl 2-(chlorosulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of ethyl 2-(chlorosulfonyl)acetate, a versatile reagent in organic synthesis. This document includes key data, detailed experimental protocols, and visualizations to support its application in research and development, particularly in the synthesis of pharmaceutical and agrochemical compounds.

Core Properties of this compound

This compound, with the CAS number 55896-93-0, is a colorless liquid with a pungent, vinegar-like odor.[1] It is primarily utilized as an intermediate in the synthesis of a variety of organic molecules, most notably sulfonamides and heterocyclic compounds.[2] Its bifunctional nature, possessing both an ester and a reactive sulfonyl chloride group, makes it a valuable building block for introducing these functionalities into a target molecule.

Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C4H7ClO4S | [1][3][4] |

| Molecular Weight | 186.61 g/mol | [1][3][4][5] |

| Melting Point | 16.2 °C (lit.) | [1][4] |

| Boiling Point | 117-118 °C (lit.) | [1][4] |

| Density | 1.049 g/mL at 25 °C (lit.) | [1][4] |

| Refractive Index (n20/D) | 1.371 (lit.) | [1][4] |

| Flash Point | 104 °F | [4] |

| Vapor Pressure | 11.4 mm Hg (20 °C) | [4] |

| Vapor Density | 2.07 (vs air) | [4] |

| Solubility | Soluble in benzene and chloroform. | [1] |

| Stability | Moisture sensitive, hygroscopic. | [1] |

| Appearance | Colorless liquid. | [1] |

| Odor | Characteristic vinegar, pungent, sharp. | [1] |

Safety Information

This compound is a corrosive substance that can cause severe skin burns and eye damage.[5] It is classified under Hazard Class 8.[6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical. Work should be conducted in a well-ventilated area to avoid inhalation of its vapors.

Synthesis and Reactivity

This compound is a key synthetic intermediate, and its reactivity is dominated by the electrophilic nature of the sulfonyl chloride group, which readily reacts with nucleophiles.

Synthetic Routes

Two primary methods for the synthesis of this compound have been reported. The following diagram illustrates these synthetic pathways.

Reactivity with Nucleophiles: Synthesis of Sulfonamides

A primary application of this compound is the synthesis of sulfonamides, a class of compounds with significant importance in medicinal chemistry.[2] The sulfonyl chloride moiety readily reacts with primary and secondary amines to form the corresponding sulfonamide linkage. This reaction is a cornerstone for the development of various therapeutic agents.[7]

The following diagram illustrates the general workflow for the synthesis of an N-aryl sulfonamide using this compound.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on literature precedents and general laboratory practices.

Synthesis of this compound

Method A: From Sodium Ethoxycarbonylmethanesulfonate

This two-step method involves the initial formation of a sulfonate salt followed by chlorination.

-

Step 1: Synthesis of Sodium 2-Ethoxy-2-oxoethanesulfonate. To a solution of sodium sulfite, add ethyl bromoacetate. The reaction mixture is stirred to yield sodium ethoxycarbonylmethanesulfonate.

-

Step 2: Synthesis of this compound. The resulting sodium ethoxycarbonylmethanesulfonate is then reacted with phosphorus pentachloride (PCl₅) at 100 °C. The product, this compound, is obtained after an appropriate workup.

Method B: From Chlorosulfonyl Acetyl Chloride

This is a direct esterification method.

-

In a suitable reaction vessel, dissolve chlorosulfonyl acetyl chloride in diethyl ether.

-

Add absolute ethanol to the solution. The reaction proceeds to give this compound. A 55% yield has been reported for this method.

Purification Protocol

Purification of crude this compound is crucial to remove by-products and unreacted starting materials. As it is a liquid with a defined boiling point, vacuum distillation is a suitable method.

-

Apparatus: A standard vacuum distillation apparatus equipped with a cold trap is assembled.

-

Procedure:

-

The crude this compound is placed in the distillation flask.

-

The system is evacuated to a reduced pressure.

-

The flask is gently heated in an oil bath.

-

The fraction distilling at a temperature and pressure consistent with the boiling point of the pure compound is collected. Given its boiling point of 117-118 °C at atmospheric pressure, the distillation temperature will be significantly lower under vacuum.

-

It is important not to distill to dryness to avoid the concentration of potentially explosive residues.[8]

-

Analytical Protocols

The identity and purity of this compound can be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and a singlet for the methylene group adjacent to the sulfonyl chloride.

-

13C NMR: The carbon NMR spectrum will show distinct peaks for the carbonyl carbon, the methylene carbon, the two carbons of the ethyl group, and the methyl carbon.

-

Typical Solvent: Deuterated chloroform (CDCl₃).

-

-

High-Performance Liquid Chromatography (HPLC):

-

Column: A reverse-phase C18 column is generally suitable for the analysis of moderately polar organic compounds.

-

Mobile Phase: A mixture of acetonitrile and water, with a small amount of an acid modifier like formic acid for MS compatibility, can be used.[9] An isocratic or gradient elution can be developed to achieve optimal separation.

-

Detection: UV detection at a wavelength around 200-220 nm is appropriate.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS):

-

Column: A standard non-polar or moderately polar capillary column can be used.

-

Injection: Split injection is recommended to handle the neat sample.

-

Oven Program: A temperature gradient program starting from a low temperature (e.g., 50-80 °C) and ramping up to a higher temperature (e.g., 250 °C) will facilitate the elution of the compound and any potential impurities.[10][11]

-

Mass Spectrometry: Electron ionization (EI) will produce a characteristic fragmentation pattern that can be used to confirm the structure of the molecule.

-

Applications in Drug Discovery and Development

This compound serves as a crucial building block in the synthesis of a wide array of biologically active molecules. Its utility extends to the preparation of:

-

Sulfa Drugs: As a primary application, it is used in the synthesis of various sulfonamide-containing drugs which have antimicrobial and other therapeutic properties.[2]

-

Enzyme Inhibitors: The sulfonyl group can be incorporated into molecules designed to inhibit specific enzymes, a common strategy in drug design.

-

Heterocyclic Compounds: It participates in cyclization reactions to form various heterocyclic systems, which are prevalent scaffolds in many pharmaceuticals.[2]

The reactivity of the sulfonyl chloride group allows for its conjugation to various molecular scaffolds, enabling the exploration of structure-activity relationships in drug development programs.

This guide provides a foundational understanding of the properties, synthesis, and applications of this compound. For specific applications, further optimization of the described protocols may be necessary. Always consult relevant safety data sheets and perform a thorough risk assessment before handling this chemical.

References

- 1. This compound | 55896-93-0 [chemicalbook.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound CAS#: 55896-93-0 [m.chemicalbook.com]

- 5. Ethyl (chlorosulfonyl)acetate | C4H7ClO4S | CID 12225100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 55896-93-0 | this compound | Sulfonyl Chlorides | Ambeed.com [ambeed.com]

- 7. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jmaterenvironsci.com [jmaterenvironsci.com]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Ethyl 2-(chlorosulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure, nomenclature, properties, synthesis, and reactivity of Ethyl 2-(chlorosulfonyl)acetate. This information is intended to support researchers and professionals in the fields of chemical synthesis and drug development.

Chemical Structure and Nomenclature

This compound is a reactive chemical intermediate. Its structure consists of an ethyl acetate backbone with a chlorosulfonyl group attached to the alpha-carbon.

IUPAC Name: this compound

Structure:

Molecular Formula: C₄H₇ClO₄S[1][2]

SMILES Code: O=C(OCC)CS(=O)(Cl)=O

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 55896-93-0 | [1][2] |

| Molecular Weight | 186.61 g/mol | [1][2] |

| Appearance | Colorless liquid | [3] |

| Boiling Point | 117-118 °C | [1][2] |

| Melting Point | 16.2 °C | [1][2] |

| Density | 1.049 g/mL at 25 °C | [1][2] |

| Refractive Index (n20/D) | 1.371 | [1][2] |

| Storage Temperature | 2-8°C, under inert atmosphere |

Spectral Data

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet) and a singlet for the methylene group adjacent to the sulfonyl chloride. |

| ¹³C NMR | Resonances for the carbonyl carbon, the two carbons of the ethyl group, and the methylene carbon. |

| IR Spectroscopy | Strong absorption bands for the carbonyl (C=O) group, and the S=O stretches of the sulfonyl chloride group. |

| Mass Spectrometry | A molecular ion peak and fragmentation patterns corresponding to the loss of ethoxy, chlorosulfonyl, and other fragments. |

Note: The absence of publicly available, experimentally verified spectral data necessitates analysis upon synthesis or acquisition.

Synthesis of this compound

Two primary synthetic routes for this compound have been reported.

This method involves the reaction of sodium 2-ethoxy-2-oxoethanesulfonate with a chlorinating agent like phosphorus pentachloride.

Experimental Protocol (General Overview):

A detailed, step-by-step experimental protocol for this specific reaction is not available in the reviewed literature. However, a general procedure would involve the following steps:

-

Reaction Setup: In a reaction vessel equipped with a stirrer and a reflux condenser, sodium 2-ethoxy-2-oxoethanesulfonate is suspended in an inert solvent.

-

Addition of Chlorinating Agent: Phosphorus pentachloride (PCl₅) is added portion-wise to the suspension at a controlled temperature, typically around 100 °C.

-

Reaction: The reaction mixture is heated for a specified period to ensure complete conversion.

-

Workup: After cooling, the reaction mixture is carefully treated to remove excess chlorinating agent and byproducts. This may involve quenching with ice water and extraction with a suitable organic solvent.

-

Purification: The crude product is purified by distillation under reduced pressure to yield this compound.

References

An In-depth Technical Guide to the Synthesis of Ethyl 2-(chlorosulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for ethyl 2-(chlorosulfonyl)acetate, a key intermediate in the preparation of various pharmaceuticals and specialty chemicals. This document details established synthetic pathways, providing quantitative data, step-by-step experimental protocols, and a visual representation of the synthetic workflows.

Introduction

This compound is a reactive chemical intermediate widely utilized in organic synthesis. Its bifunctional nature, possessing both an ester and a sulfonyl chloride group, allows for a diverse range of chemical transformations. This guide focuses on the two most prevalent laboratory-scale synthesis methods for this compound, offering detailed procedural information to aid researchers in their synthetic endeavors.

Core Synthesis Routes

Two principal pathways for the synthesis of this compound have been prominently reported in the chemical literature. The first is a two-step process commencing with a haloacetate ester, and the second is a direct esterification of a pre-formed acid chloride.

Route 1: Two-Step Synthesis from Ethyl Haloacetate

This widely employed method involves the initial formation of a sulfonate salt, which is subsequently converted to the desired sulfonyl chloride.

Logical Workflow for Route 1

Caption: Workflow for the two-step synthesis of this compound.

Data Presentation: Route 1

| Step | Starting Material | Reagents | Solvent(s) | Temperature (°C) | Time | Yield (%) |

| 1 | Ethyl Bromoacetate | Sodium Sulfite | Water, Ethanol | 50 | 30 min | 70 |

| 2 | Sodium 2-ethoxy-2-oxoethanesulfonate | Phosphorus Pentachloride | None | 100 | 45 min | 85 |

| 2 (Alternative) | (Ethoxycarbonyl)methanesulfonic acid | Phosphoryl Chloride (POCl3) | None | 125 | 5 h | 80 |

Experimental Protocol: Route 1

Step 1: Synthesis of Sodium 2-Ethoxy-2-oxoethanesulfonate [1]

-

In a suitable reaction vessel, dissolve sodium sulfite in a mixture of water and ethanol.

-

To this solution, add ethyl bromoacetate dropwise with stirring.

-

Heat the reaction mixture to 50 °C and maintain this temperature for 30 minutes.

-

After the reaction is complete, the intermediate, sodium 2-ethoxy-2-oxoethanesulfonate, can be isolated or used directly in the next step after solvent removal.

Step 2: Synthesis of this compound [1]

-

To the dried sodium 2-ethoxy-2-oxoethanesulfonate, add phosphorus pentachloride (PCl5).

-

Heat the mixture to 100 °C for 45 minutes. The reaction is typically performed without a solvent.

-

Upon completion, the crude this compound is obtained. Purification can be achieved through distillation under reduced pressure.

Alternative Step 2 using Phosphoryl Chloride [2]

-

A mixture of (ethoxycarbonyl)methanesulfonic acid and an excess of phosphoryl chloride (POCl3) is heated at 125 °C for 5 hours.

-

After cooling, the mixture is filtered.

-

Excess POCl3 is removed, yielding the crude this compound, which can be used directly without further purification.

Route 2: Esterification of Chlorosulfonyl Acetyl Chloride

This route offers a more direct approach, provided the starting acyl chloride is available.

Logical Workflow for Route 2

Caption: Workflow for the esterification synthesis of this compound.

Data Presentation: Route 2

| Step | Starting Material | Reagent | Solvent | Temperature (°C) | Time | Yield (%) |

| 1 | Chlorosulfonyl Acetyl Chloride | Absolute Ethanol | Diethyl Ether | 0 | 3 h | 55 |

Experimental Protocol: Route 2 [1]

-

In a reaction vessel equipped with a stirrer and cooled in an ice bath to 0 °C, prepare a solution of chlorosulfonyl acetyl chloride in diethyl ether.

-

Slowly add absolute ethanol to the cooled solution with continuous stirring.

-

Maintain the reaction at 0 °C for 3 hours.

-

After the reaction period, the this compound can be isolated from the reaction mixture through appropriate workup and purification steps, such as washing and distillation.

Conclusion

References

An In-depth Technical Guide to the Key Chemical Reactions of Ethyl 2-(chlorosulfonyl)acetate

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(chlorosulfonyl)acetate is a versatile bifunctional reagent possessing both a reactive sulfonyl chloride and an ester moiety. This unique combination makes it a valuable building block in organic synthesis, particularly for the construction of sulfonamides, sulfonic esters, and various heterocyclic systems, many of which are of significant interest in medicinal chemistry and drug development. This guide provides a detailed overview of its principal chemical reactions, supported by experimental protocols, quantitative data, and mechanistic diagrams.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic routes. Two common methods are detailed below.

From Chlorosulfonyl Acetyl Chloride

A straightforward method involves the esterification of chlorosulfonyl acetyl chloride with ethanol. The reaction proceeds readily at low temperatures.

To a cooled solution of chlorosulfonylacetyl chloride (22.2 g, 125 mmol) in anhydrous diethyl ether (115 mL), absolute ethanol (5.78 g, 125 mmol) is added. The reaction mixture is maintained at 0 °C for 3 hours. After the reaction is complete, the diethyl ether is removed under vacuum. The crude product is then purified by distillation to yield pure this compound as an oil.[1]

| Parameter | Value |

| Yield | 55% |

| Boiling Point | 123-126 °C (15 mm Hg) |

From Sodium Ethoxycarbonylmethanesulfonate

An alternative synthesis involves the reaction of sodium ethoxycarbonylmethanesulfonate with a chlorinating agent like phosphorus pentachloride.

Sodium ethoxycarbonylmethanesulfonate is reacted with phosphorus pentachloride (PCl₅) at 100 °C for 45 minutes. The reaction yields this compound.[1]

| Parameter | Value |

| Yield | 85% |

Reactions with Nucleophiles

The high reactivity of the sulfonyl chloride group makes this compound an excellent electrophile for reactions with a variety of nucleophiles.

Reaction with Amines: Synthesis of Sulfonamides

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of ethyl 2-(sulfamoyl)acetates. These products are valuable intermediates in the synthesis of various biologically active compounds, including sulfa drugs. The reaction typically proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: General reaction of this compound with amines.

To a solution of the respective aniline (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (DCM), a solution of this compound (1.1 eq) in DCM is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time. Upon completion, the reaction is worked up to isolate the corresponding ethyl 2-(N-arylsulfamoyl)acetate.[1]

| Aniline Derivative | Reaction Time (h) | Yield (%) |

| Aniline | 3 | 80 |

| 2,4,6-Trimethoxyaniline | 3 | 78 |

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of the amine nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, eliminating a chloride ion to form the sulfonamide product.

Caption: Nucleophilic substitution mechanism at the sulfonyl group.

Reaction with Phenols: Synthesis of Sulfonic Esters

This compound is expected to react with phenols in the presence of a base to form the corresponding ethyl 2-((aryloxy)sulfonyl)acetates. This reaction provides a route to sulfonic esters, which are useful intermediates in organic synthesis. While a specific experimental protocol for this compound was not found in the surveyed literature, a general procedure for the reaction of sulfonyl chlorides with phenols is well-established.

Caption: General reaction of this compound with phenols.

A phenol is dissolved in a suitable solvent such as dichloromethane, and a base like pyridine is added. The mixture is cooled, and this compound is added portion-wise. The reaction is typically stirred at a low temperature initially and then allowed to warm to room temperature. Standard aqueous workup and purification by chromatography or recrystallization would be expected to yield the desired sulfonic ester.

Reaction with Thiols: Synthesis of Thiosulfonates

Based on the established reactivity of sulfonyl chlorides, this compound is anticipated to react with thiols (mercaptans) to produce ethyl 2-((alkylsulfanyl)sulfonyl)acetates or ethyl 2-((arylsulfanyl)sulfonyl)acetates, which are thiosulfonate esters. Thiols are excellent nucleophiles and readily attack the electrophilic sulfur of the sulfonyl chloride. A base is typically required to deprotonate the thiol to the more nucleophilic thiolate.

Caption: General reaction of this compound with thiols.

A detailed experimental protocol for the reaction of this compound with thiols was not identified in the reviewed literature. However, a general approach would involve the reaction of the thiol with a suitable base (e.g., triethylamine or sodium hydride) in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane, followed by the addition of this compound at a controlled temperature. The reaction progress would be monitored by techniques such as thin-layer chromatography (TLC), and the product would be isolated and purified using standard laboratory procedures.

Cyclization Reactions

The products derived from the reaction of this compound, particularly the ethyl 2-(sulfamoyl)acetates, are valuable precursors for the synthesis of various heterocyclic compounds. The presence of the ester and the sulfonamide functionalities, along with the active methylene group, allows for a range of intramolecular cyclization reactions to form rings of different sizes. For instance, these intermediates can be used in the synthesis of saccharin analogues and other sulfur-containing heterocycles of medicinal importance. The specific conditions for these cyclization reactions are highly dependent on the substrate and the desired heterocyclic target.

Conclusion

This compound is a highly useful and reactive building block in organic synthesis. Its key chemical transformations are centered around the nucleophilic substitution at the sulfonyl chloride group by amines, phenols, and thiols, leading to the formation of sulfonamides, sulfonic esters, and thiosulfonates, respectively. These products serve as important intermediates for the synthesis of a wide array of more complex molecules, including various heterocyclic systems with potential biological activity. The experimental protocols provided herein offer a practical guide for the utilization of this versatile reagent in research and development settings. Further exploration of the cyclization reactions of its derivatives holds promise for the discovery of novel bioactive compounds.

References

An In-Depth Technical Guide to Ethyl 2-(chlorosulfonyl)acetate: A Versatile Intermediate in Modern Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl 2-(chlorosulfonyl)acetate is a potent, bifunctional organic reagent that has emerged as a cornerstone intermediate in the synthesis of complex molecular architectures. Possessing two distinct reactive centers—a highly electrophilic sulfonyl chloride and an activated α-methylene group—this compound offers a remarkable degree of synthetic flexibility. It serves as a key building block for introducing sulfonyl-containing moieties, which are prevalent in a vast array of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of its synthesis, explores the nuanced reactivity of its functional groups, presents detailed experimental protocols for its application in forming sulfonamides and heterocyclic systems, and outlines critical safety and handling procedures. The insights herein are designed to empower researchers and development professionals to leverage the full potential of this versatile intermediate in their synthetic endeavors.

Core Principles: Understanding this compound

Chemical Identity and Structure

This compound, registered under CAS Number 55896-93-0, is a colorless liquid at room temperature.[1][2] Its structure features an ethyl ester group and a chlorosulfonyl group attached to the same methylene carbon, a unique arrangement that dictates its reactivity.

-

IUPAC Name: ethyl 2-chlorosulfonylacetate[3]

The strategic placement of two powerful electron-withdrawing groups (sulfonyl chloride and ester carbonyl) renders the intervening methylene protons acidic, creating a nucleophilic center upon deprotonation. Simultaneously, the sulfur atom of the sulfonyl chloride is highly electrophilic, making it a prime target for nucleophilic attack.

Physicochemical Properties

A clear understanding of the physical properties of this compound is paramount for its effective use in experimental design, particularly concerning reaction temperature, solvent selection, and storage.

| Property | Value | Reference(s) |

| CAS Number | 55896-93-0 | [1][3][5] |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | 117-118 °C (lit.) | [1][6] |

| Melting Point | 16.2 °C (lit.) | [1][6] |

| Density | 1.049 g/mL at 25 °C (lit.) | [1][6] |

| Refractive Index | n20/D 1.371 (lit.) | [1][6] |

| Storage Temperature | 2-8°C, Inert atmosphere | [6] |

| Sensitivity | Moisture Sensitive, Hygroscopic | [1] |

The Foundation of Versatility: Dual Reactivity

The synthetic utility of this compound stems directly from its bifunctional nature. This duality allows for sequential or, in some cases, concerted reactions to build molecular complexity rapidly.

-

The Electrophilic Sulfonyl Chloride (-SO₂Cl): This group is an excellent electrophile. It readily reacts with a wide range of nucleophiles, most notably primary and secondary amines, to form stable sulfonamide linkages—a critical functional group in many therapeutic agents, including sulfa drugs.[5] It also reacts with alcohols to form sulfonate esters and can be used in Friedel-Crafts type reactions.

-

The Nucleophilic α-Methylene (-CH₂-): The protons on the carbon atom situated between the sulfonyl and carbonyl groups are significantly acidic. This allows for easy deprotonation by a mild base to form a stabilized carbanion (enolate). This nucleophilic carbon can then participate in a variety of C-C and C-N bond-forming reactions, including alkylations and condensations, which are fundamental for constructing cyclic and heterocyclic frameworks.[5]

Synthesis of the Intermediate: A Practical Protocol

The most direct synthesis of this compound involves the chlorination of its corresponding sulfonic acid. The use of a potent chlorinating agent like phosphorus oxychloride (POCl₃) is crucial for driving the conversion of the sulfonic acid to the more reactive sulfonyl chloride.

Experimental Protocol: Synthesis from (Ethoxycarbonyl)methanesulfonic Acid

This protocol is adapted from a documented procedure.[4] The rationale for using excess POCl₃ is twofold: it acts as both the chlorinating reagent and the solvent, ensuring the reaction proceeds to completion.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine (ethoxycarbonyl)methanesulfonic acid (10 g, 60 mmol) and phosphorus oxychloride (POCl₃, 45 mL).

-

Causality Note: This reaction must be performed in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃. The apparatus must be scrupulously dried to prevent hydrolysis of the reagent and product.

Step 2: Thermal Reaction

-

Heat the reaction mixture to 125 °C with continuous stirring.

-

Maintain this temperature for 5 hours to ensure complete conversion. The reaction progress can be monitored by TLC or ¹H NMR if desired.

Step 3: Work-up and Isolation

-

Allow the mixture to cool to room temperature.

-

The reaction mixture may contain solid byproducts, which should be removed by filtration.

-

Excess POCl₃ is removed under reduced pressure (vacuum distillation). This step must be performed with care, ensuring the vapors are trapped appropriately.

-

The resulting crude product, this compound (yields reported around 80%), is often of sufficient purity to be used directly in subsequent steps without further purification.[4]

Harnessing the Electrophilic Center: Synthesis of Sulfonamides

The reaction between a sulfonyl chloride and an amine is one of the most reliable and widely used methods for constructing the sulfonamide bond, a privileged scaffold in medicinal chemistry.[7][8]

Mechanism and Experimental Rationale

The reaction proceeds via a nucleophilic attack of the lone pair of the amine on the electron-deficient sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion. The reaction generates one equivalent of hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, the inclusion of a non-nucleophilic base (e.g., pyridine, triethylamine) is essential to act as an HCl scavenger, ensuring the reaction proceeds to completion.

Experimental Protocol: General Procedure for Sulfonamide Formation

Step 1: Reagent Preparation

-

Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

Step 2: Addition of Sulfonyl Chloride

-

Dissolve this compound (1.1 eq) in the same anhydrous solvent.

-

Add the sulfonyl chloride solution dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Causality Note: Slow, dropwise addition is critical to control the exotherm of the reaction and prevent the formation of side products.

Step 3: Reaction

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours.

-

Monitor the reaction by TLC until the starting amine is consumed.

Step 4: Work-up and Purification

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.

-

Combine the organic layers and wash sequentially with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.

The Active Methylene Group: A Tool for Heterocycle Construction

The acidity of the α-methylene protons provides a powerful handle for C-C and C-N bond formation, making this compound an excellent precursor for various heterocyclic systems.[5]

Application in Heterocyclic Synthesis

A common strategy involves a condensation reaction between this compound and a bifunctional reagent. For example, reaction with a 1,3-dinucleophile like 2-aminopyrimidine can lead to the formation of fused heterocyclic systems.[9] The reaction typically proceeds via initial sulfonamide formation, followed by an intramolecular cyclization involving the deprotonated α-carbon.

Experimental Protocol: Synthesis of Ethyl 2-((4,6-diphenylpyrimidin-2-yl)sulfamoyl)acetate

This protocol is based on a documented procedure demonstrating the utility of this compound in synthesizing complex sulfonamides which can be precursors to cyclized products.[9]

Step 1: Reaction Setup

-

To a solution of 2-amino-4,6-diphenylpyrimidine (1.0 eq) in a suitable solvent, add a base to facilitate the reaction.

-

Add this compound (1.1 eq) to the mixture.

Step 2: Reaction Conditions

-

The reaction conditions may vary, but typically involve stirring at room temperature or gentle heating to drive the reaction to completion.

Step 3: Isolation

-

Upon completion, the product is isolated through standard aqueous work-up procedures, followed by purification, often via recrystallization or chromatography. Reported yields for this type of transformation are typically moderate to good (e.g., 69%).[9]

Critical Safety and Handling Protocols

This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure laboratory safety.[10]

5.1 Hazard Identification

| Hazard | GHS Code | Description | Reference(s) |

| Corrosion | H314 | Causes severe skin burns and eye damage. | [3][10] |

| Corrosive to Metals | H290 | May be corrosive to metals. | [10] |

5.2 Recommended Safety Procedures

-

Personal Protective Equipment (PPE):

-

Engineering Controls:

-

Handling and Storage:

-

Handling: Avoid all personal contact, including inhalation.[10] Keep away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.[11] Use spark-proof tools and ground all equipment when transferring.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10] Recommended storage is under an inert atmosphere at 2-8°C.

-

-

First Aid Measures:

-

Skin Contact: Immediately remove all contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][6]

-

Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[1][6]

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][6]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth and have them drink water or milk. Seek immediate medical attention.[1][6]

-

Conclusion

This compound stands out as a remarkably versatile and powerful intermediate in organic synthesis. Its value is rooted in its predictable and distinct dual reactivity, enabling the efficient construction of sulfonamides, sulfones, and a variety of heterocyclic structures. By providing reliable pathways to introduce the sulfonyl moiety and facilitate carbon-carbon bond formation, it serves as an invaluable tool for medicinal chemists and material scientists. A thorough understanding of its properties, synthetic applications, and stringent safety requirements, as detailed in this guide, is the key to successfully integrating this potent building block into programs aimed at the discovery and development of novel chemical entities.

References

- 1. This compound | 55896-93-0 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. Ethyl (chlorosulfonyl)acetate | C4H7ClO4S | CID 12225100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound [myskinrecipes.com]

- 6. This compound CAS#: 55896-93-0 [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. 55896-93-0 | this compound | Sulfonyl Chlorides | Ambeed.com [ambeed.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. synquestlabs.com [synquestlabs.com]

- 12. meridianbioscience.com [meridianbioscience.com]

Stability and Storage of Ethyl 2-(chlorosulfonyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(chlorosulfonyl)acetate is a reactive bifunctional molecule of significant interest in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility as a building block for introducing sulfonyl and ethyl acetate moieties necessitates a thorough understanding of its stability profile and optimal storage conditions to ensure its integrity and reactivity for synthetic applications. This technical guide provides a comprehensive overview of the stability and recommended storage and handling procedures for this compound, including detailed experimental protocols for its stability assessment.

Core Stability Profile and Recommended Storage

This compound is a moisture-sensitive and hygroscopic liquid. The primary degradation pathway is hydrolysis of the sulfonyl chloride group. Therefore, stringent control of environmental conditions is crucial to maintain its quality.

Table 1: Recommended Storage and Handling Conditions for this compound

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C | To minimize thermal decomposition and slow down potential hydrolytic degradation. |

| Atmosphere | Inert (e.g., Argon, Nitrogen) | To prevent contact with atmospheric moisture, which leads to hydrolysis of the sulfonyl chloride. |

| Container | Tightly sealed, dry glass bottle | To provide a non-reactive and impermeable barrier to moisture. |

| Handling | In a dry, well-ventilated area or glove box | To minimize exposure to moisture and to ensure operator safety. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 55896-93-0 |

| Molecular Formula | C4H7ClO4S |

| Molecular Weight | 186.61 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 117-118 °C |

| Density | 1.049 g/mL at 25 °C |

Decomposition Pathways

The primary modes of degradation for this compound are hydrolysis, and to a lesser extent, thermal decomposition.

Hydrolytic Degradation

The sulfonyl chloride functional group is highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding sulfonic acid. The ester functional group can also undergo hydrolysis, particularly under acidic or basic conditions, to yield ethanol and the corresponding carboxylic acid.

Thermal Decomposition

While specific data for this compound is limited, thermal decomposition of related sulfonyl chlorides can proceed via radical or ionic mechanisms to yield various products. Similarly, thermal degradation of ethyl acetate is known to produce acetic acid and ethylene.[1]

Experimental Protocols for Stability Assessment

The following are model protocols for conducting forced degradation studies to evaluate the intrinsic stability of this compound. These studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.

General Forced Degradation Protocol

Forced degradation should be performed to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]

Hydrolytic Stability Study

Objective: To determine the rate of hydrolysis at different pH values.

Materials:

-

This compound

-

Acetonitrile (HPLC grade)

-

Hydrochloric acid (0.1 M)

-

Sodium hydroxide (0.1 M)

-

Phosphate buffer (pH 7.4)

-

Volumetric flasks, pipettes, and vials

Procedure:

-

Prepare a stock solution of this compound in acetonitrile.

-

For each condition (acidic, neutral, basic), add a known volume of the stock solution to a volumetric flask containing the respective medium (0.1 M HCl, phosphate buffer, or 0.1 M NaOH) at a controlled temperature (e.g., 25°C and 40°C).

-

At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by neutralizing the sample (for acidic and basic conditions) and diluting with mobile phase to a suitable concentration.

-

Analyze the samples using a validated stability-indicating HPLC method.

Thermal Stability Study

Objective: To evaluate the effect of temperature on the stability of the compound.

Procedure:

-

Place a known quantity of this compound in both solid form and in a solution (in a suitable inert solvent) into sealed vials.

-

Expose the vials to elevated temperatures (e.g., 40°C, 60°C, 80°C) in a stability chamber.

-

At specified time points, remove samples, allow them to cool to room temperature, and prepare them for analysis by dissolving/diluting in a suitable solvent.

-

Analyze the samples by HPLC to determine the extent of degradation.

Photostability Study

Objective: To assess the stability of the compound upon exposure to light.

Procedure:

-

Expose samples of this compound (solid and in solution) to a light source that produces a combination of visible and UV outputs, as specified by ICH guideline Q1B.[3]

-

A control sample should be stored under the same conditions but protected from light.

-

The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours/square meter.

-

At the end of the exposure period, analyze both the exposed and control samples by HPLC.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for accurately quantifying the degradation of this compound and separating it from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique.

Table 3: Model HPLC Method Parameters

| Parameter | Suggested Conditions |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with a mixture of water (with 0.1% formic acid) and acetonitrile. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | Determined by the UV absorbance maximum of this compound. A photodiode array (PDA) detector is recommended. |

| Injection Volume | 10 µL |

Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.

Conclusion

The stability of this compound is primarily influenced by its sensitivity to moisture. Proper storage at refrigerated temperatures under an inert atmosphere is essential to maintain its integrity. Forced degradation studies are critical for understanding its degradation pathways and for the development of robust, stability-indicating analytical methods. The protocols outlined in this guide provide a framework for researchers and drug development professionals to assess and ensure the quality of this compound for its intended synthetic applications.

References

- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 2. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. resolvemass.ca [resolvemass.ca]

Navigating the Safe Handling of Ethyl 2-(chlorosulfonyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-(chlorosulfonyl)acetate, a reactive chemical intermediate vital in various synthetic processes, demands meticulous handling and strict adherence to safety protocols. This technical guide provides an in-depth overview of the safety and handling precautions necessary to mitigate the risks associated with this compound. The information is compiled from various safety data sheets and chemical databases to ensure a comprehensive understanding for laboratory and manufacturing personnel.

Hazard Identification and Classification

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][2] It may also be corrosive to metals.[1] Inhalation of its vapors can lead to respiratory irritation, coughing, and choking.[1]

GHS Hazard Statements:

Physicochemical and Toxicological Data

A clear understanding of the physical, chemical, and toxicological properties of this compound is fundamental to its safe handling.

| Property | Value | Reference |

| CAS Number | 55896-93-0 | [1] |

| Molecular Formula | C4H7ClO4S | [3] |

| Molecular Weight | 186.61 g/mol | |

| Appearance | Liquid | [3] |

| Boiling Point | 117-118 °C | [4] |

| Melting Point | 16.2 °C | [4] |

| Flash Point | 104 °F | [4] |

| Density | 1.049 g/mL at 25 °C | [4] |

| Vapor Pressure | 11.4 mm Hg at 20 °C | [4] |

| Vapor Density | 2.07 (vs air) | [4] |

| Solubility | Soluble in Benzene, Chloroform | [4] |

| Toxicological Data | LD50 (ingestion, rat): 0.5 to 5.0 g/kg (data for a related compound) | [4] |

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent any direct contact with this compound.

| Protection Type | Specification | Reference |

| Eye/Face | Safety glasses, chemical safety goggles, or a face shield.[5] Ensure eyewash stations are readily accessible. | |

| Skin | Impervious gloves (e.g., PVC), protective work clothing, and a chemical-resistant apron.[5][6] | |

| Respiratory | Use in a well-ventilated area is crucial.[1] If inhalation risk is high, a suitable respirator or a self-contained breathing apparatus (SCBA) may be required.[1][5] |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe working environment.

Handling:

-

Avoid all personal contact, including inhalation of vapors.[1]

-

Work in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

-

Wash hands thoroughly with soap and water after handling.[1]

-

Avoid contact with moisture and incompatible materials.[1]

-

Keep containers securely sealed when not in use.[1]

Storage:

-

Store in a cool, dry, and well-ventilated area.[1]

-

Keep away from incompatible materials and foodstuff containers.[1]

-

Store in original containers.[1] Do not use aluminum or galvanized containers.[1]

-

Protect containers from physical damage and check regularly for leaks.[1]

-

Store locked up.[1]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

| Exposure Route | First Aid Protocol | Reference |

| Eye Contact | Immediately hold eyelids apart and flush the eye continuously with running water for at least 15 minutes.[1] Seek immediate medical attention.[1] | |

| Skin Contact | Immediately flush the affected area with large amounts of water.[1] Remove all contaminated clothing.[1] Continue rinsing and seek immediate medical advice.[1] | |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing is difficult, provide oxygen.[4] Seek immediate medical attention.[1] | |

| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting.[1] If the person is conscious, have them drink water or milk.[4] Seek immediate medical attention.[1] |

Accidental Release and Fire-Fighting Measures

A well-defined emergency plan is essential for managing spills and fires.

Accidental Release:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Dike the spill with inert material such as sand, earth, or vermiculite to prevent spreading.[1]

-

Cleanup: Absorb the spilled material and place it in a suitable, labeled container for disposal.[1]

-

PPE: All personnel involved in the cleanup must wear appropriate personal protective equipment.[1]

Fire-Fighting:

-

Suitable Extinguishing Media: Use dry chemical powder, foam, or carbon dioxide.[5] Water spray can be used for large fires only.[1]

-

Hazards: Combustion may produce toxic fumes, including carbon monoxide, carbon dioxide, and sulfur oxides.[1][5] The material is combustible and may react with metals to produce flammable hydrogen gas.[1]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Experimental Protocols and Methodologies

While specific experimental protocols for the synthesis or use of this compound are beyond the scope of this safety guide, any procedure involving this reagent should be conducted with a thorough risk assessment. Key safety considerations for any experimental protocol include:

-

Reaction Scale: Start with small-scale reactions to understand the reaction kinetics and exotherms before scaling up.

-

Temperature Control: Use appropriate cooling baths and monitoring to control reaction temperature, especially during addition of reagents.

-

Quenching: Develop a safe and controlled quenching procedure for the reaction mixture.

-

Work-up: Be aware that aqueous work-up of a reactive sulfonyl chloride can generate acidic byproducts. Neutralize acidic waste streams before disposal.

Logical Workflow for Chemical Spill Response

The following diagram outlines a logical workflow for responding to a chemical spill of this compound.

Caption: Workflow for handling a chemical spill of this compound.

This guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all personnel working with this chemical are thoroughly trained on these procedures and have access to the full Safety Data Sheet (SDS) provided by the manufacturer. Always prioritize safety and adhere to established laboratory and institutional safety protocols.

References

Spectroscopic and Analytical Profile of Ethyl 2-(chlorosulfonyl)acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available spectroscopic and analytical information for ethyl 2-(chlorosulfonyl)acetate (CAS No: 55896-93-0). Due to the limited availability of public domain spectroscopic data for this specific compound, this document outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for a comparable small organic molecule. For illustrative purposes, spectroscopic data for the related compound, ethyl acetate, is provided. A generalized workflow for spectroscopic analysis is also presented.

Introduction

This compound is a chemical intermediate of interest in organic synthesis and drug discovery. Its bifunctional nature, containing both an ester and a sulfonyl chloride, makes it a versatile building block for the synthesis of various heterocyclic compounds and other complex organic molecules. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in any research and development setting.

Spectroscopic Data for this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| Data not available | ||||

| Data not available | ||||

| Data not available |

Table 2: ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| Data not available | |

| Data not available | |

| Data not available | |

| Data not available |

Infrared (IR) Spectroscopy

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group) |

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available | ||

| Data not available |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| Data not available | ||

| Data not available | ||

| Data not available |

Illustrative Spectroscopic Data: Ethyl Acetate

To demonstrate the presentation of spectroscopic data, the following tables provide the known values for the structurally related and well-characterized compound, ethyl acetate.

Table 5: ¹H NMR Data for Ethyl Acetate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 1.25 | triplet | 3H | 7.1 | -O-CH₂-CH₃ |

| 2.04 | singlet | 3H | CH₃ -C=O | |

| 4.12 | quartet | 2H | 7.1 | -O-CH₂ -CH₃ |

Table 6: ¹³C NMR Data for Ethyl Acetate

| Chemical Shift (δ) ppm | Assignment |

| 14.2 | -O-CH₂-CH₃ |

| 21.0 | CH₃ -C=O |

| 60.5 | -O-CH₂ -CH₃ |

| 171.0 | -C =O |

Table 7: IR Absorption Data for Ethyl Acetate

| Wavenumber (cm⁻¹) | Intensity | Assignment (Functional Group) |

| 2984 | medium | C-H stretch (alkane) |

| 1742 | strong | C=O stretch (ester) |

| 1374 | medium | C-H bend (alkane) |

| 1240 | strong | C-O stretch (ester) |

| 1048 | medium | C-O stretch |

Table 8: Mass Spectrometry Data for Ethyl Acetate

| m/z | Relative Intensity (%) | Assignment |

| 88 | 20 | [M]⁺ (Molecular Ion) |

| 73 | 5 | [M - CH₃]⁺ |

| 45 | 40 | [COOH]⁺ |

| 43 | 100 | [CH₃CO]⁺ (Base Peak) |

| 29 | 25 | [C₂H₅]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for a liquid organic compound such as this compound.

NMR Spectroscopy

-

Sample Preparation : A solution of the analyte (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation : A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.

-

¹H NMR Acquisition : A standard one-pulse sequence is typically used. Key parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio.

IR Spectroscopy

-

Sample Preparation : For a liquid sample, a neat (undiluted) spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition : A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background to produce the final spectrum. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction : The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization : Electron Ionization (EI) is a common technique for volatile small molecules. For less volatile or thermally labile compounds, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are used.

-

Mass Analysis : A mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : An electron multiplier or similar detector records the abundance of each ion.

Workflow and Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

A Guide to Ethyl 2-(chlorosulfonyl)acetate: A Versatile Reagent in Modern Medicinal Chemistry

Abstract

Ethyl 2-(chlorosulfonyl)acetate has emerged as a pivotal building block in medicinal chemistry, prized for its dual reactivity that enables the facile introduction of both sulfonyl and ester functionalities into molecular scaffolds.[1] This guide provides an in-depth exploration of its synthesis, chemical properties, and strategic applications in the development of therapeutic agents. We will delve into its primary role in the synthesis of sulfonamides and sulfur-containing heterocycles, offering field-proven insights into reaction mechanisms, detailed experimental protocols, and the rationale behind methodological choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent for the efficient construction of complex, biologically active molecules.

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of drug discovery, efficiency and molecular diversity are paramount. This compound (CAS No. 55896-93-0) is a colorless liquid that serves as a powerful tool for medicinal chemists.[2] Its structure, featuring a highly reactive sulfonyl chloride group adjacent to an ethyl acetate moiety, allows for sequential or one-pot reactions to build molecular complexity rapidly.

The sulfonyl chloride provides a potent electrophilic site for reaction with a wide array of nucleophiles, most notably amines, to form stable sulfonamide linkages—a cornerstone of many blockbuster drugs. Simultaneously, the ethyl acetate group can be hydrolyzed, reduced, or used as a handle for further synthetic transformations such as cyclizations and chain extensions.[1] This inherent bifunctionality makes it a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]

Molecular and Physical Properties:

| Property | Value |

| Molecular Formula | C₄H₇ClO₄S[3] |

| Molecular Weight | 186.61 g/mol [3] |

| Appearance | Colorless Liquid[2] |

| Boiling Point | 117-118 °C (lit.)[2][4] |

| Density | 1.049 g/mL at 25 °C (lit.)[4] |

| Storage | Inert atmosphere, 2-8°C[4][5][6] |

Synthesis of this compound

The accessibility of this reagent is a key factor in its widespread use. There are two primary, reliable methods for its preparation, both of which are suitable for laboratory-scale synthesis.

Method A: Esterification of Chlorosulfonylacetyl Chloride

This is a direct and efficient method involving the esterification of the corresponding acid chloride. The causality is straightforward: the highly reactive acid chloride is readily attacked by the nucleophilic ethanol to form the ethyl ester.

Protocol 2.1: Synthesis via Esterification

-

Setup: To a cooled (0°C) solution of chlorosulfonylacetyl chloride (1.0 eq) in a suitable anhydrous solvent such as diethyl ether, add absolute ethanol (1.1 eq) dropwise with constant stirring.[7]

-

Reaction: The reaction is typically exothermic. Maintain the temperature at 0°C during the addition to prevent side reactions.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Progress can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is typically washed with a saturated sodium bicarbonate solution to neutralize any excess acid, followed by a brine wash.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by vacuum distillation. This method has been reported to yield the product in approximately 55% yield.[7]

Method B: Chlorination of Sodium 2-ethoxy-2-oxoethanesulfonate

This alternative route builds the sulfonyl chloride from a sulfonate salt. It is a robust method often used for larger scale preparations.

Protocol 2.2: Synthesis via Chlorination

-

Preparation of Starting Material: The precursor, sodium 2-ethoxy-2-oxoethanesulfonate, is first synthesized by treating ethyl bromoacetate with sodium sulfite.[7]

-

Chlorination: A mixture of the dried sodium sulfonate salt (1.0 eq) and phosphorus pentachloride (PCl₅) (1.1 eq) is heated, often to around 100°C.[7] The PCl₅ acts as the chlorinating agent, converting the sulfonate into the sulfonyl chloride.

-

Reaction Control: The reaction is stirred until the solid mass liquefies and the evolution of gas ceases, indicating the reaction is nearing completion.

-

Purification: The resulting mixture is cooled, and the product is isolated by fractional distillation under reduced pressure to separate it from phosphorus oxychloride (POCl₃) and other byproducts.

Caption: Synthesis routes for this compound.

Core Application: Synthesis of Sulfonamides

The most prominent application of this compound in medicinal chemistry is the synthesis of sulfonamides. This reaction is reliable, high-yielding, and tolerant of a wide range of functional groups.

Mechanism and Rationale

The reaction proceeds via a nucleophilic attack of an amine (primary or secondary) on the electrophilic sulfur atom of the sulfonyl chloride. This displaces the chloride ion and forms a new sulfur-nitrogen bond.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction. Without it, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

-

Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive sulfonyl chloride.

-

Temperature: The reaction is typically initiated at a low temperature (0°C) during the addition of the sulfonyl chloride. This is to control the exothermicity of the reaction and minimize the formation of undesired side products.

Caption: General workflow for sulfonamide synthesis.

Experimental Protocol: Synthesis of Arylsulfamoylacetic Acid Ethyl Esters

This protocol is a generalized procedure adapted from established synthetic methods for creating sulfonamide intermediates.[7][8]

-

Reagent Preparation: Dissolve the desired aniline or amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to moderate the reaction rate.

-

Addition: Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution over 15-30 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 6-12 hours, or until TLC analysis indicates the consumption of the starting amine.

-

Quenching and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine to remove unreacted starting materials and salts.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude solid or oil is then purified by column chromatography (typically using a hexane-ethyl acetate gradient) or recrystallization to afford the pure ethyl 2-(arylsulfamoyl)acetate.[8]

Table of Representative Reactions:

| Starting Amine | Product | Yield | Application Context |

| 2-Aminopyrimidine | Ethyl 2-((pyrimidin-2-yl)sulfamoyl)acetate | High | Precursor for sulfonylurea herbicides |

| 4-Methoxyaniline | Ethyl 2-((4-methoxyphenyl)sulfamoyl)acetate | >85% | Intermediate for antibacterial agents |

| 2-Amino-4,6-diphenylpyrimidine | Ethyl 2-((4,6-diphenylpyrimidin-2-yl)sulfamoyl)acetate | 69% | Scaffold for potential enzyme inhibitors[8] |

| Various anilines | (E)-N-aryl-2-arylethenesulfonamides | High | Synthesis of microtubule-targeted anticancer agents[7] |

Utility in Heterocyclic Synthesis

Beyond linear sulfonamides, this compound is a valuable precursor for sulfur-containing heterocycles.[1] Its bifunctional nature allows for intramolecular cyclization reactions, providing access to ring systems that are prevalent in many therapeutic areas.

Synthesis of Sultones (e.g., Benzo[e][1][4]oxathiine 2,2-dioxides)

One notable example is the reaction with 2-hydroxyaryl aldehydes. The initial reaction forms a sulfonamide-like linkage, which then undergoes an intramolecular cyclization to form a stable six-membered sultone ring.

Protocol 4.1: Synthesis of Ethyl 6,8-diiodobenzo[e][1][4]oxathiine-3-carboxylate 2,2-dioxide This protocol is based on a reported procedure for the synthesis of sultone derivatives.[8]

-

Setup: In a heavy-walled reaction tube, combine the 2-hydroxyaryl aldehyde (e.g., 3,5-diiodo-2-hydroxybenzaldehyde, 1.0 eq) and pyridine (2.4 eq) in 1,2-dichloroethane.

-

Addition: Add this compound (1.2 eq) dropwise to the solution.

-

Reaction: Seal the tube and heat the mixture in a preheated oil bath at 85°C for 1 hour.[8] The pyridine acts as both a base and a catalyst for the cyclization.

-

Workup: After cooling to room temperature, wash the mixture with 2M HCl to remove the pyridine. The aqueous phase is back-extracted with dichloromethane.

-

Purification: The combined organic phases are washed with saturated NaHCO₃ solution, dried over Na₂SO₄, and concentrated. The final product is purified via column chromatography to yield the target heterocycle. A yield of 51% has been reported for this specific transformation.[8]

Safety and Handling

As a highly reactive chemical, proper handling of this compound is imperative for laboratory safety.

-

Corrosivity: It causes severe skin burns and eye damage.[3][9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., PVC), safety goggles, a face shield, and a lab coat.[9]

-

Inhalation: Vapors can cause irritation to the nose, throat, and respiratory system.[4][10] All manipulations should be performed in a well-ventilated chemical fume hood.

-

Moisture Sensitivity: The sulfonyl chloride moiety is susceptible to hydrolysis. Store the reagent in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place.[4]

-

Spills: In case of a spill, contain and absorb it with an inert material like sand or vermiculite. Avoid direct contact with skin and eyes.[9]

Conclusion

This compound is a testament to the power of bifunctional reagents in accelerating drug discovery. Its reliable reactivity allows for the efficient and modular synthesis of sulfonamides and provides a gateway to complex sulfur-containing heterocycles. By understanding the causality behind the reaction conditions and adhering to strict safety protocols, medicinal chemists can effectively harness the synthetic potential of this valuable intermediate to construct novel therapeutic agents.

References

- 1. This compound [myskinrecipes.com]

- 2. Page loading... [guidechem.com]

- 3. Ethyl (chlorosulfonyl)acetate | C4H7ClO4S | CID 12225100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 55896-93-0 [chemicalbook.com]

- 5. This compound | 55896-93-0 [sigmaaldrich.com]

- 6. 55896-93-0|this compound|BLD Pharm [bldpharm.com]

- 7. Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 55896-93-0 | this compound | Sulfonyl Chlorides | Ambeed.com [ambeed.com]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. This compound CAS#: 55896-93-0 [m.chemicalbook.com]

A Technical Guide to the Discovery and History of Chlorosulfonylation Reagents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and core methodologies surrounding chlorosulfonylation reagents. From the foundational discovery of chlorosulfonic acid to the development of modern synthetic protocols, this document provides a comprehensive overview for professionals in the chemical and pharmaceutical sciences.

Introduction: The Advent of Chlorosulfonylation

The introduction of the sulfonyl chloride functional group (-SO₂Cl) into organic molecules, a process known as chlorosulfonylation, has been a cornerstone of synthetic organic chemistry for over a century. These highly reactive intermediates are pivotal in the synthesis of a vast array of compounds, including sulfonamides, sulfonate esters, and other sulfur-containing molecules of significant industrial and pharmaceutical importance. This guide traces the historical milestones, key discoveries, and the evolution of the reagents and methodologies that have defined this critical transformation.

The Genesis: Discovery of Chlorosulfonic Acid

The journey into chlorosulfonylation began with the discovery of its parent reagent, chlorosulfonic acid (HSO₃Cl). In 1854 , Alexander William Williamson first synthesized this compound, a pivotal moment that opened the door to a new class of chemical reactions.[1][2]